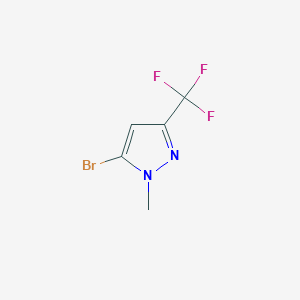

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGAUXPKRSEUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476273 | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524740-42-9 | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS Number: 524740-42-9

This technical guide provides a comprehensive overview of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] The incorporation of a trifluoromethyl group can significantly influence the compound's acidity, stability, and reactivity. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 524740-42-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₄BrF₃N₂ | [1][2][3][5] |

| Molecular Weight | 228.9979 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 189 °C | [5] |

| Density | 1.8±0.1 g/cm³ | [5] |

| Purity | Typically ≥95% | [1] |

| InChI | InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8,9)/h2H,1H3 | [1] |

| InChI Key | HBGAUXPKRSEUFW-UHFFFAOYSA-N | [1] |

| SMILES | CN1C(=CC(=N1)C(F)(F)F)Br |

Experimental Protocols

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This procedure is adapted from a general method for the synthesis of regioisomeric trifluoromethylated pyrazoles.[6][7]

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Methylhydrazine

-

Ethanol

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

-

Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The resulting crude product will be a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

-

Separate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole from the regioisomeric mixture by fractional distillation under reduced pressure.

Step 2: Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This step utilizes N-bromosuccinimide (NBS) for the bromination of the pyrazole ring under mild conditions.[6][7]

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

N-bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetonitrile or dichloromethane)

-

Apparatus for stirring at controlled temperature

Procedure:

-

Dissolve the purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product through two key transformations: heterocycle formation and subsequent electrophilic substitution.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities or involvement in signaling pathways for this compound have not been extensively reported in the literature, its structural features make it a valuable building block in medicinal chemistry and agrochemistry. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of molecules, making this compound an attractive starting point for the synthesis of novel bioactive compounds.

The bromo-substituent at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Experimental Workflow for Derivatization

The utility of this compound as a synthetic intermediate can be illustrated by a general experimental workflow for its derivatization via a Suzuki cross-coupling reaction.

Caption: Workflow for derivatization via Suzuki cross-coupling.

Due to the limited publicly available data on the specific biological applications and signaling pathways of this compound, this guide focuses on its chemical properties and synthetic utility. Further research is required to elucidate its potential roles in biological systems.

References

- 1. 5-Bromo-1-methyl-3-(trifluoromethyl)pyrazole | CymitQuimica [cymitquimica.com]

- 2. 524740-42-9 | this compound - Moldb [moldb.com]

- 3. 524740-42-9 | MFCD16616796 | this compound [aaronchem.com]

- 4. 524740-42-9 this compound [chemsigma.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the pyrazole core, imparts specific electronic and lipophilic properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrF₃N₂ | CymitQuimica[1] |

| Molecular Weight | 228.99 g/mol | CymitQuimica[1] |

| CAS Number | 524740-42-9 | CymitQuimica[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point | 189 °C | ChemicalBook[2] |

| Density | 1.82 g/cm³ | ChemicalBook[2] |

| Flash Point | 70 °C | ChemicalBook[2] |

| pKa (Predicted) | -1.95 ± 0.10 | ChemicalBook[2] |

| LogP (Predicted) | 2.19 | ChemScene[3] |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the regioselective bromination of its precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions.[4][5]

Reaction Scheme:

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[6]

Experimental Workflow:

Signaling Pathways and Biological Activity

To date, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or its definitive biological activities. As a versatile chemical intermediate, its biological effects would be contingent on the larger molecular structures into which it is incorporated.

The logical relationship for its utility is as a precursor for more complex molecules, as depicted below.

Conclusion

This compound is a valuable fluorinated building block with a defined set of physicochemical properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in the development of novel compounds for research and drug discovery. Further studies are warranted to explore its potential biological activities and applications in various signaling pathways.

References

In-Depth Technical Guide: Spectral and Experimental Data of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to the chemical compound 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can influence its biological activity and pharmacokinetic properties. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 524740-42-9[1] |

| Molecular Formula | C₅H₄BrF₃N₂[1] |

| Molecular Weight | 228.9979 g/mol [1] |

| Physical Form | Liquid[1] |

| Purity | Typically ≥95% |

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not available in a single public source, the following tables summarize expected and observed spectral data based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two main signals: a singlet for the methyl group protons and a singlet for the proton on the pyrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.7 - 4.2 | Singlet | 3H | N-CH₃ | The exact shift is influenced by the solvent and the electronic effects of the substituents. For a similar compound, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, the N-CH₃ signal appears at 3.70 ppm.[2] |

| ~ 6.5 - 7.0 | Singlet | 1H | C4-H | The proton at the 4-position of the pyrazole ring. Its chemical shift is sensitive to the substituents at positions 3 and 5. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will cause the C3 signal to appear as a quartet due to C-F coupling.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ 35 - 40 | Singlet | N-CH₃ | |

| ~ 105 - 115 | Singlet | C4 | |

| ~ 115 - 125 | Quartet | CF₃ | The large one-bond C-F coupling constant (¹JCF) results in a quartet. |

| ~ 130 - 140 | Singlet | C5 | Carbon bearing the bromine atom. |

| ~ 145 - 155 | Quartet | C3 | Carbon attached to the trifluoromethyl group, showing a smaller two-bond C-F coupling (²JCF). |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is a sensitive probe for the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ -60 to -70 | Singlet | CF₃ | The chemical shift is relative to a standard such as CFCl₃ or CF₃COOH. For a related compound, 3(5)-bromomethyl-5(3)-trifluoromethylpyrazole, the ¹⁹F signal is reported, although the exact value would differ.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation | Notes |

| 228/230 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| 213/215 | [M-CH₃]⁺ | Loss of a methyl group. |

| 149 | [M-Br]⁺ | Loss of the bromine atom. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H stretch (aromatic-like) |

| ~ 2950 - 3000 | Medium | C-H stretch (methyl) |

| ~ 1500 - 1600 | Medium-Strong | C=N and C=C stretching vibrations of the pyrazole ring |

| ~ 1100 - 1300 | Strong | C-F stretching vibrations of the CF₃ group |

| ~ 500 - 600 | Medium-Strong | C-Br stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single publication. However, a general methodology can be inferred from related syntheses.

Synthesis

The synthesis of this compound can be achieved through the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A general procedure is as follows:

-

Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be synthesized from the condensation of a suitable trifluoromethylated precursor with methylhydrazine.

-

Bromination: The bromination of the pyrazole ring can be carried out using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or a chlorinated solvent.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

The following are general protocols for acquiring the spectral data.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

-

Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹⁹F NMR, use an appropriate standard for referencing.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established NMR principles. It includes tabulated summaries of predicted chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring high-quality NMR data.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several NMR-active nuclei, primarily ¹H and ¹³C, which are fundamental for structural elucidation. The key structural features influencing the NMR spectra are the pyrazole ring, the bromo-substituent at position 5, the methyl group at position 1, and the trifluoromethyl group at position 3.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 6.5 - 6.7 | Singlet (s) or Quartet (q) | ⁴J(H-F) ≈ 1-2 Hz | 1H |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - | 3H |

The chemical shift of the H-4 proton is influenced by the adjacent bromine atom and the overall electron distribution in the pyrazole ring. The trifluoromethyl group at position 3 is expected to cause a slight downfield shift. A small long-range coupling (⁴J) to the fluorine atoms of the CF₃ group might be observed, which would result in a narrow quartet. The N-methyl protons are expected to appear as a sharp singlet in the typical region for N-alkyl groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, Br, F) and the aromaticity of the pyrazole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-3 | 145 - 148 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |

| C-5 | 115 - 118 | Singlet (s) | - |

| C-4 | 110 - 113 | Quartet (q) | ³J(C-F) ≈ 4-6 Hz |

| CF₃ | 118 - 122 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |

| N-CH₃ | 38 - 41 | Singlet (s) | - |

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. Similarly, the C-3 carbon, to which the CF₃ group is attached, will also be a quartet with a large coupling constant. The C-4 carbon is expected to show a smaller quartet due to a three-bond coupling to the fluorine atoms. The C-5 carbon, bearing the bromine atom, will be shifted upfield compared to an unsubstituted pyrazole. The N-methyl carbon will appear as a singlet in the aliphatic region.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

-

Sample Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate the vial until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and measure the coupling constants.

Signaling Pathways and Logical Relationships

The connectivity and through-bond interactions within the molecule can be visualized to understand the origin of the NMR signals and their correlations.

Mass Spectrometry of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for sample preparation and mass spectrometric analysis, alongside a discussion of the anticipated fragmentation patterns based on established principles of mass spectrometry for pyrazole derivatives. The guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this and structurally related compounds.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The structural elucidation and confirmation of such molecules are critical in the drug discovery and development process. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of molecules, and for providing structural information through the analysis of their fragmentation patterns. This guide details the expected mass spectrometric behavior of this compound and provides standardized protocols for its analysis.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₄BrF₃N₂[1] |

| Molecular Weight | 228.9979 g/mol [1] |

| CAS Number | 524740-42-9[1] |

| Appearance | Liquid[1] |

| Purity | Typically ≥95%[1] |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol is recommended for the analysis of this compound.

-

Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as methanol or acetonitrile.[2][3]

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL for direct infusion analysis, or 1-10 µg/mL for LC-MS analysis.[3]

-

Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the instrument's operation.[2]

Mass Spectrometry Analysis

The following are general guidelines for setting up a mass spectrometer for the analysis of the target compound. Instrument parameters should be optimized to achieve the best signal-to-noise ratio and fragmentation information.

-

Ionization Technique: Electron Ionization (EI) is a suitable technique for this relatively volatile and thermally stable compound. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[2]

-

Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements to confirm the elemental composition.[2]

-

EI Mode Parameters:

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-350

-

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor ion.[2]

Mass Spectrum and Fragmentation Pattern

Molecular Ion

The molecular ion peak ([M]⁺˙) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, at m/z values separated by 2 Da.

Table 2: Expected Molecular Ion Peaks

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |

| [C₅H₄⁷⁹BrF₃N₂]⁺˙ | ~227.95 | - | ~50.7% |

| [C₅H₄⁸¹BrF₃N₂]⁺˙ | - | ~229.95 | ~49.3% |

Major Fragmentation Pathways

The fragmentation of pyrazole rings under electron ionization typically involves the cleavage of the N-N bond and the loss of small neutral molecules such as HCN and N₂.[4] The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the bromine atom will influence the fragmentation pathways.

Proposed Fragmentation Pathways:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond can lead to the formation of a [M-Br]⁺ fragment.

-

Loss of a Trifluoromethyl Radical: The C-CF₃ bond can cleave to produce a [M-CF₃]⁺ fragment.

-

Ring Cleavage:

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in a [M-CH₃]⁺ fragment.

Table 3: Predicted Major Fragment Ions

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M-Br]⁺ | [C₅H₄F₃N₂]⁺ | 149 |

| [M-CF₃]⁺ | [C₄H₄BrN₂]⁺ | 159/161 |

| [M-HCN]⁺˙ | [C₄H₃BrF₃N]⁺˙ | 201/203 |

| [M-N₂]⁺˙ | [C₅H₄BrF₃]⁺˙ | 200/202 |

| [M-CH₃]⁺ | [C₄HBrF₃N₂]⁺ | 213/215 |

Visualizations

The following diagrams illustrate the proposed workflow for mass spectrometric analysis and a potential fragmentation pathway for this compound.

Caption: Experimental workflow for the mass spectrometric analysis.

Caption: Proposed fragmentation pathway of the target molecule.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The detailed experimental protocols and the proposed fragmentation pathways offer a solid starting point for researchers working on the characterization of this and similar molecules. The application of high-resolution mass spectrometry and tandem MS techniques will further aid in the unambiguous identification and structural elucidation of this compound and its potential metabolites or degradation products.

References

Crystal Structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide synthesizes the currently available information on its synthesis and properties. Notably, as of the latest literature and database search, the specific crystal structure of this compound has not been publicly reported. Consequently, detailed crystallographic data, which is crucial for understanding its solid-state conformation and intermolecular interactions, is not available. This document provides an overview of synthetic methodologies for related pyrazoles and the known characteristics of the target compound, while highlighting the current gap in crystallographic knowledge.

Introduction

Fluorinated pyrazoles are a significant class of compounds in the pharmaceutical and agrochemical industries. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The bromine atom on the pyrazole ring serves as a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of complex bioactive molecules.

Despite its potential importance, a definitive single-crystal X-ray diffraction study for this compound has not been found in the public domain, including the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases. Therefore, this guide will focus on the available synthetic routes and general properties, while providing context from the crystal structures of closely related analogs.

Synthesis and Chemical Properties

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, general methods for the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles have been described.[1] These methods often involve the cyclization of a trifluoromethylated precursor with a hydrazine derivative, followed by functionalization of the pyrazole ring.

A plausible synthetic approach could involve the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The bromination of similar pyrazole systems has been achieved using N-bromosuccinimide (NBS) under mild conditions.[1]

The chemical properties of this compound are available from various chemical suppliers.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrF₃N₂ | [2] |

| Molecular Weight | 228.99 g/mol | [2] |

| CAS Number | 524740-42-9 | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically >95% | [2] |

Experimental Protocols: General Synthesis of Functionalized Pyrazoles

Although a specific protocol for the title compound is unavailable, a general procedure for the synthesis of related pyrazoles can be instructive. For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine has been detailed in the patent literature, involving a multi-step sequence starting from diethyl butynedioate and methylhydrazine.[3]

A general workflow for the synthesis of a substituted pyrazole might be represented as follows:

Crystal Structure Analysis: Insights from Related Compounds

While the crystal structure of this compound is not available, the crystallographic data of related compounds can offer valuable insights into the potential molecular geometry and packing of the target molecule.

For example, the crystal structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol has been determined.[4] This compound crystallizes in the monoclinic space group P2₁/c.[4] The pyrazole ring is planar, and the molecules are linked by O—H⋯N hydrogen bonds in the crystal lattice.[4]

Table 2: Crystal Data for 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol

| Parameter | Value |

| Chemical Formula | C₅H₅F₃N₂O |

| Molecular Weight | 166.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5500 (15) |

| b (Å) | 8.3530 (17) |

| c (Å) | 11.371 (2) |

| β (°) | 104.72 (3) |

| Volume (ų) | 693.6 (2) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E, 2009, 65, o2377.[4] |

The presence of the trifluoromethyl group in this related structure is noted to be disordered over two positions.[4] It is plausible that similar packing features and potential for disorder could be observed in the crystal structure of this compound, should it be determined in the future.

Conclusion and Future Directions

This compound remains a compound of interest for synthetic and medicinal chemistry due to its versatile chemical handles and the presence of the trifluoromethyl group. However, a significant gap in the fundamental understanding of this molecule exists due to the absence of its crystal structure in the public domain.

The determination of the single-crystal X-ray structure of this compound is a critical next step. Such a study would provide invaluable data on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information would be highly beneficial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new drug candidates and materials. Researchers in the field are encouraged to pursue the crystallization and structural elucidation of this compound and to deposit the findings in publicly accessible databases to advance the collective knowledge.

References

- 1. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1-methyl-3-(trifluoromethyl)pyrazole | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited publicly available experimental data for this specific compound, this document focuses on providing a framework for its characterization. It includes general experimental protocols for determining solubility and stability, a summary of known physicochemical properties, and a discussion on the general characteristics of related pyrazole derivatives. This guide is intended to assist researchers in designing and executing studies to thoroughly characterize this compound for its potential applications in drug discovery and development.

Introduction

This compound is a halogenated and trifluoromethylated pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds, and the incorporation of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is crucial for its advancement in any research and development pipeline.

This guide summarizes the currently available data and provides detailed, generalized experimental protocols that can be employed to determine the solubility and stability of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BrF₃N₂ | [2] |

| Molecular Weight | 228.99 g/mol | [2] |

| Physical Form | Liquid | [2] |

| CAS Number | 524740-42-9 | [2][3] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of organic compounds like this compound. These protocols are based on established methodologies and can be adapted to specific laboratory settings and analytical capabilities.

Solubility Determination

A fundamental parameter for any compound intended for biological studies is its solubility in aqueous and organic solvents. The following protocol outlines a general method for determining the thermodynamic solubility of a compound.

3.1.1. Materials

-

This compound

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile.

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

3.1.2. Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

3.1.3. Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations. Generate a calibration curve by analyzing these standards using a validated HPLC method. Analyze the filtered supernatant from the saturated solutions and determine the concentration of the dissolved compound by interpolating from the calibration curve. The resulting concentration is the thermodynamic solubility of the compound in that solvent.

Stability Assessment

The chemical stability of a compound under various conditions is critical for its handling, storage, and formulation. The following protocols describe methods to assess stability under different stress conditions.

3.2.1. Materials

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

-

Solvents (e.g., water, ethanol)

-

Temperature-controlled ovens/incubators

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a suitable detector

-

Analytical balance and volumetric glassware

3.2.2. General Workflow for Stability Testing

Caption: General Workflow for Chemical Stability Assessment.

3.2.3. pH Stability

-

Prepare solutions of this compound in buffers of varying pH (e.g., 2, 4, 7.4, and 9) at a known concentration.

-

Store the solutions at a constant temperature (e.g., 25 °C or 37 °C) and protect them from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analyze the samples using a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.

3.2.4. Thermal Stability

-

Store samples of the neat compound (liquid) and its solutions in a suitable solvent at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in temperature-controlled ovens.

-

At various time points, remove samples and allow them to cool to room temperature.

-

Analyze the samples by HPLC to determine the extent of degradation.

3.2.5. Photostability

-

Expose solutions of the compound to a controlled light source that mimics sunlight (e.g., a combination of cool white fluorescent and near-UV lamps) in a photostability chamber, as per ICH Q1B guidelines.

-

Include a dark control sample stored under the same conditions but protected from light.

-

At specified time intervals, analyze both the exposed and dark control samples by HPLC to assess for photodegradation.

Discussion on the Stability of Pyrazole Derivatives

While specific stability data for this compound is unavailable, the general stability of the pyrazole ring can be discussed. The pyrazole ring is generally aromatic and relatively stable to oxidation.[4] However, the substituents on the ring can significantly influence its chemical reactivity and stability.

For instance, the presence of the electron-withdrawing trifluoromethyl group can affect the electron density of the pyrazole ring, potentially influencing its susceptibility to nucleophilic attack. The bromine atom at the 5-position can also be a site for various chemical transformations. Studies on other pyrazole derivatives have shown that they can be susceptible to hydrolysis, particularly at ester or amide functionalities attached to the ring, often influenced by pH.[5]

Conclusion

This technical guide has outlined the limited available information regarding the solubility and stability of this compound and has provided a comprehensive set of generalized experimental protocols for their determination. A thorough characterization of these fundamental physicochemical properties is a prerequisite for the successful development of this compound for any application in the fields of medicinal chemistry and drug discovery. The provided methodologies and workflows offer a robust starting point for researchers to generate the necessary data to fully evaluate the potential of this molecule.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methyl-3-(trifluoromethyl)pyrazole | CymitQuimica [cymitquimica.com]

- 3. This compound | 524740-42-9 [amp.chemicalbook.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of Trifluoromethyl-Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into the pyrazole scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, making trifluoromethyl-pyrazoles a privileged motif in medicinal chemistry and drug discovery. A critical aspect of their chemistry is the phenomenon of prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium between different tautomeric forms can significantly impact the molecule's biological activity, physicochemical properties, and synthetic accessibility. This technical guide provides a comprehensive overview of the tautomerism of trifluoromethyl-pyrazoles, including the factors governing the tautomeric equilibrium, detailed experimental and computational methodologies for their characterization, and a summary of quantitative data.

Introduction to Tautomerism in Trifluoromethyl-Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In unsymmetrically substituted pyrazoles, annular prototropic tautomerism can occur, leading to an equilibrium between two tautomeric forms. The position of this equilibrium is influenced by a multitude of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution or solid).

The strongly electron-withdrawing nature of the trifluoromethyl group plays a decisive role in the tautomeric preference of trifluoromethyl-pyrazoles. Generally, the tautomer with the CF3 group at the 3-position (adjacent to the NH group) is favored over the 5-position tautomer.[1][2] This preference is attributed to the electronic stabilization imparted by the electron-withdrawing CF3 group.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of trifluoromethyl-pyrazoles is governed by a combination of electronic, steric, and environmental factors.

Quantitative Analysis of Tautomeric Equilibria

The determination of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of trifluoromethyl-pyrazole derivatives. A combination of experimental and computational methods is employed for this purpose.

Table 1: Tautomeric Equilibrium Data for Substituted Pyrazoles

| Compound | R1 | R2 | Tautomer Ratio (3-substituted : 5-substituted) | Method | Reference |

| 3(5)-Phenylpyrazole | Phenyl | H | 85 : 15 | Low-Temperature NMR | [3] |

| 3(5)-Methyl-5(3)-phenylpyrazole | Phenyl | Methyl | 50 : 50 (in solid state) | X-ray Crystallography | [4] |

| 3(5)-Trifluoromethyl-5(3)-phenylpyrazole | Phenyl | Trifluoromethyl | >99 : <1 (3-CF3 favored) | DFT (B3LYP/6-31G**) | [5] |

| 3(5)-Trifluoromethyl-5(3)-(p-methoxyphenyl)pyrazole | p-Methoxyphenyl | Trifluoromethyl | Predominantly 3-CF3 | NMR Spectroscopy | [1] |

Experimental Protocols

A rigorous characterization of the tautomeric forms of trifluoromethyl-pyrazoles requires a multi-faceted approach, combining synthesis, spectroscopy, and crystallography.

Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

A common synthetic route to 3-(trifluoromethyl)-1H-pyrazoles involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.[6][7]

Low-Temperature NMR Spectroscopy

To observe the individual tautomers, which are often in rapid equilibrium at room temperature, low-temperature NMR spectroscopy is employed to slow down the proton exchange rate.[3]

Instrumentation:

-

NMR spectrometer equipped with a variable temperature (VT) unit.

Sample Preparation:

-

Dissolve the trifluoromethyl-pyrazole sample in a deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl3), deuterated methanol (CD3OD), or deuterated toluene (toluene-d8).

Procedure:

-

Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).

-

Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

-

Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.[8]

-

Continue to lower the temperature until the broad signals corresponding to the exchanging tautomers resolve into sharp, distinct signals for each tautomer.

-

Integrate the corresponding signals of the resolved tautomers to determine their relative concentrations and calculate the tautomeric ratio.[3][9]

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the trifluoromethyl-pyrazole derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions, including the position of the N-H proton, using full-matrix least-squares procedures.[10]

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool to predict the relative stabilities of tautomers and to corroborate experimental findings.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Structure Optimization: Build the 3D structures of both tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized tautomers. The tautomer with the lower energy is predicted to be the more stable isomer.

-

Solvent Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Application in Drug Development: Celecoxib and COX-2 Inhibition

The significance of trifluoromethyl-pyrazoles is exemplified by the selective COX-2 inhibitor, Celecoxib. Its mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The trifluoromethyl group in Celecoxib is crucial for its high affinity and selectivity for the COX-2 active site.

Conclusion

The tautomerism of trifluoromethyl-pyrazoles is a critical consideration in their synthesis, characterization, and application, particularly in the realm of drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group generally favors the 3-CF3 tautomer. A comprehensive understanding of the factors influencing the tautomeric equilibrium, coupled with robust experimental and computational methodologies, is essential for the rational design and development of novel trifluoromethyl-pyrazole-based therapeutic agents. This guide provides a foundational framework for researchers to navigate the complexities of tautomerism in this important class of heterocyclic compounds.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyrazoles

The introduction of a trifluoromethyl (CF₃) group to a pyrazole scaffold dramatically alters its electronic properties, significantly influencing its chemical reactivity, physical characteristics, and biological activity. The potent electron-wielding nature of the CF₃ group makes these compounds highly valuable in medicinal chemistry, agrochemicals, and materials science.[1][2][3] This guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development professionals.

Core Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] Its influence on the pyrazole ring is primarily driven by a strong inductive effect (-I effect), which has profound consequences for the molecule's overall properties.

Key Electronic Influences:

-

Increased Acidity: The CF₃ group significantly increases the acidity of the pyrazole N-H proton by stabilizing the resulting pyrazolate anion through inductive electron withdrawal.

-

Modified Reactivity: The electron-deficient nature of the pyrazole ring reduces its susceptibility to electrophilic attack while potentially activating it for nucleophilic substitution, depending on the substitution pattern.

-

Enhanced Stability: The CF₃ group can enhance the metabolic and chemical stability of the molecule, a desirable trait in drug design.[2]

-

Modulation of Physicochemical Properties: Lipophilicity and membrane permeability are altered, which can be crucial for pharmacokinetic profiles of drug candidates. The SF₅ group, a related substituent, is noted for its high lipophilicity and stability.[2]

Quantitative Data on Physicochemical and Spectroscopic Properties

The electronic modifications induced by the CF₃ group are quantitatively reflected in the physicochemical and spectroscopic data of these compounds.

Table 1: Physicochemical Properties of Representative Trifluoromethyl-Substituted Pyrazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 3-(Trifluoromethyl)pyrazole | C₄H₃F₃N₂ | 136.08 | 45-47 | 70 (at 2 mmHg) | [5][6] |

| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | - | - | [7] |

| 3,5-bis(Trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.08 | - | - | [8] |

| 6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | C₂₃H₁₄F₃N₃ | 389.38 | 175 | - | [9] |

Table 2: Spectroscopic Data for Trifluoromethyl-Substituted Pyrazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key Observation | Reference |

| 1,4-diphenyl-3-trifluoromethylpyrazole | ¹³C | 122.7 (CF₃) | ¹J(C-F) = 269.9 | Quartet signal characteristic of the CF₃ group. | [10] |

| ¹³C | 140.5 (C3) | ²J(C-F) = 36.6 | Two-bond coupling between the pyrazole carbon and fluorine atoms. | [10] | |

| Trifluoromethylhydrazine HCl Salt | ¹⁹F | -62.7 | - | Single peak indicating the CF₃ environment. | [11] |

| 6-(CF₃)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | ¹³C | 124.1 (CF₃) | J(C-F) = 270 | Strong C-F coupling in the fused ring system. | [9] |

Table 3: Electrochemical and Optoelectronic Properties

| Compound | Oxidation Potential (Eₒₓ, V) | HOMO (eV) | LUMO (eV) | Application | Reference |

| Mol1¹ | 1.196 | - | - | Photovoltaics | [9][12] |

| Mol2² | 1.104, 1.239 | - | - | Photovoltaics | [9][12] |

| Mol3³ | 1.093, 1.198 | - | - | Organic Light-Emitting Diodes (OLEDs) | [9][12] |

| Mol4⁴ | 1.268 | - | - | Photovoltaics | [9][12] |

| ¹ 6-(Trifluoromethyl)-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline | |||||

| ² 3-Methyl-6-(trifluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline | |||||

| ³ 6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | |||||

| ⁴ 1,3-Dimethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis and characterization of trifluoromethyl-substituted pyrazoles.

Synthesis Protocols

A. Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method for forming the pyrazole ring.[10]

-

Reactants: A trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) is reacted with a substituted or unsubstituted hydrazine.

-

Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

-

Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

B. [3+2] Cycloaddition Reactions: This method offers a route to highly functionalized pyrazoles.[5][10][13]

-

Dipole Generation: A trifluoroacetonitrile imine is generated in situ from a corresponding hydrazonoyl bromide using a base like triethylamine (Et₃N).[10]

-

Dipolarophile: The generated 1,3-dipole reacts with an alkene or alkyne (the dipolarophile). Electron-deficient alkenes are often used.[14]

-

Reaction: The cycloaddition proceeds to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

-

Oxidation (if necessary): Oxidizing agents such as manganese dioxide (MnO₂) can be used to aromatize the pyrazoline ring. The choice of solvent (e.g., DMSO vs. hexane) can selectively determine the final product.[10][13]

C. Synthesis via Trifluoromethylhydrazine: A one-pot method has been developed for synthesizing N-trifluoromethyl pyrazoles.[11]

-

Precursor: Di-Boc protected trifluoromethylhydrazine is used as the starting material.

-

Deprotection and Cyclization: The protecting groups are removed in situ using an acid like p-toluenesulfonic acid (TsOH·H₂O) in the presence of a 1,3-dicarbonyl substrate.

-

Conditions: The reaction is typically stirred in a solvent like dichloromethane (DCM) at room temperature or slightly elevated temperatures for about 12 hours.[11]

-

Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The product is then purified by column chromatography.[11]

Characterization Protocols

A. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on spectrometers (e.g., 300 or 400 MHz). Samples are dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[9][11]

-

Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.[3]

-

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify functional groups and bonding features within the molecule.[7]

B. Electrochemical Analysis (Cyclic Voltammetry):

-

Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).

-

Solution: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Measurement: The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials of the compound. The ferrocene/ferrocenium couple is often used as an internal reference.[9]

C. Computational Analysis:

-

Method: Density Functional Theory (DFT) is a common method used to model the electronic structure, geometry, and properties of these molecules.[7][15]

-

Basis Sets: A variety of basis sets, such as 6-31G* or TZ2P, are employed for the calculations.[8][16]

-

Analysis: These calculations provide insights into Frontier Molecular Orbitals (HOMO/LUMO), electrostatic potential surfaces, and theoretical spectroscopic data that complement experimental findings.[7]

Visualizing Workflows and Electronic Effects

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Synthesis and Characterization Workflow

Caption: General workflow from synthesis to characterization of CF₃-pyrazoles.

Inductive Effect on the Pyrazole Ring

Caption: The electron-withdrawing inductive effect of the CF₃ group on pyrazole.

Decision Pathway for Aromatization

Caption: Solvent-dependent pathway for the aromatization of pyrazoline precursors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-(三氟甲基)吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One‐Pot Synthesis of CF3‐Substituted Pyrazolines/Pyrazoles from Electron‐Deficient Alkenes/Alkynes and CF3CHN2 Generated in situ: Optimized Synthesis of Tris(trifluoromethyl)pyrazole | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biological Activity Screening of Brominated Pyrazoles: A Technical Guide

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a bromine atom to the pyrazole ring is a key synthetic strategy used to modulate the compound's physicochemical properties, such as lipophilicity and electronic density. This modification can significantly enhance binding affinity to biological targets and, consequently, improve therapeutic potency and selectivity. This guide provides an in-depth overview of the screening methodologies for evaluating the biological activities of brominated pyrazoles, with a focus on their anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Brominated pyrazole derivatives have demonstrated significant potential as anticancer agents.[4][5] Their cytotoxic effects are often evaluated against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the position and substitution pattern of the bromo group, along with other functionalities on the pyrazole core, are crucial for determining the potency and selectivity of these compounds.[6] For instance, pyrazoline derivatives with a 4-bromophenyl group at the pyrazole ring have shown potent activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Brominated Pyrazole Derivatives (IC₅₀ µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-Chalcone Hybrid | MCF-7 | 5.8 | [4] |

| Pyrazole-Chalcone Hybrid | A549 | 8.0 | [4] |

| Pyrazole-Chalcone Hybrid | HeLa | 9.8 | [4] |

| Coumarin-Pyrazole P-03 | A549 | 13.5 | [5] |

| Pyrazoline-Oxindole 34 | HCT-116 | 4.27 | [7] |

| Pyrazoline-Oxindole 34 | HOP-92 | 1.66 | [7] |

| Pyrazole-Indole 7a/7b | HepG2 | Moderate to Excellent | [8] |

Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[6] Heterocyclic compounds, including brominated pyrazoles, have emerged as a promising source for new antibacterial and antifungal drugs.[9][10][11] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]

Table 2: Antimicrobial and Antifungal Activity of Selected Brominated Pyrazole Derivatives (MIC µg/mL)

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-Benzamide M5a (4-Br) | Staphylococcus aureus | 25 | [9] |

| Pyrazole-Benzamide M5a (4-Br) | Bacillus subtilis | 50 | [9] |

| Pyrazole-Benzamide M5a (4-Br) | Escherichia coli | 50 | [9] |

| Pyrazole-Benzamide M5a (4-Br) | Aspergillus flavus | 50 | [9] |

| Benzimidazole-Pyrazole 13a-d (Br) | Various Bacteria | 25-50 | [12] |

Enzyme Inhibition

Enzymes are critical regulators of biological pathways, and their inhibition is a key strategy in drug development. Pyrazole derivatives have been identified as inhibitors of various enzymes. For example, certain pyrazole-based compounds have shown selective inhibitory activity against enzymes like urease and butyrylcholinesterase.[13] More recently, pyrazole analogs have been synthesized and tested as inhibitors of bacterial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics.[14]

Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |

| Pyrazole Analog 1, 2, 3 | Urease | Selective Inhibitors | [13] |

| Pyrazole Analog 4 | Butyrylcholinesterase | Selective Inhibitor | [13] |

| Pyrazole Analog 7d | DapE (H. influenzae) | IC₅₀: 17.9 µM | [14] |

| Pyrazole Analog (R)-7q | DapE (H. influenzae) | Kᵢ: 17.3 µM | [14] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate screening of biological activities.

Protocol for In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media (e.g., RPMI, IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15][16]

- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[15]

2. Compound Treatment:

- Prepare stock solutions of the brominated pyrazole compounds in dimethyl sulfoxide (DMSO).

- Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

- Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[5][8]

- Incubate the plates for 48-72 hours.[15][16]

3. MTT Assay and Data Analysis:

- Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

- Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Antimicrobial Screening: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6]

1. Preparation of Inoculum:

- Grow microbial strains (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

- Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Assay Setup:

- Prepare serial two-fold dilutions of the brominated pyrazole compounds in the broth in a 96-well microtiter plate.

- Add the standardized microbial inoculum to each well.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) should be used as a reference.[12][17]

3. Incubation and Reading:

- Incubate the plates at 37°C for 18-24 hours.

- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol for Enzyme Inhibition Assay (General)

This protocol provides a general framework for measuring enzyme inhibition, which can be adapted for specific enzymes like cholinesterases or urease.[13]

1. Reagent Preparation:

- Prepare a buffer solution appropriate for the specific enzyme's optimal activity (e.g., phosphate buffer for urease).

- Prepare solutions of the enzyme, the substrate (e.g., urea for urease, acetylthiocholine for acetylcholinesterase), and a chromogenic reagent that reacts with the product of the enzymatic reaction.

- Prepare various concentrations of the brominated pyrazole inhibitor.

2. Assay Procedure:

- In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations.

- Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate solution.

- Incubate at a specific temperature (e.g., 37°C) for a set time.

- Stop the reaction (e.g., by adding a strong acid or base).

- Add the chromogenic reagent and measure the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

- Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Workflows and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. srrjournals.com [srrjournals.com]

- 5. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pnrjournal.com [pnrjournal.com]